molecular formula C8H10ClNO B13603454 4-(1-Aminoethyl)-2-chlorophenol

4-(1-Aminoethyl)-2-chlorophenol

Cat. No.: B13603454
M. Wt: 171.62 g/mol
InChI Key: FJYAUFCFHMTVBY-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is characterized by a phenolic ring substituted with a chlorine atom at the second position and an aminoethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorophenol.

    Alkylation: The 2-chlorophenol undergoes alkylation with an appropriate alkylating agent to introduce the aminoethyl group at the para position.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.

    Optimized Reaction Conditions: Controlling temperature, pressure, and reaction time to maximize the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminoethyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-(1-Aminoethyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chlorophenol involves its interaction with specific molecular targets:

    Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

    4-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    2-Chloro-4-(1-aminoethyl)phenol: Similar structure but with different substitution patterns, leading to variations in chemical properties.

Uniqueness: 4-(1-Aminoethyl)-2-chlorophenol is unique due to the presence of both the chlorine and aminoethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

4-(1-Aminoethyl)-2-chlorophenol is an organic compound with significant potential for biological activity. Its structure, characterized by a phenolic ring substituted with chlorine and an aminoethyl group, suggests various interactions with biological systems. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C₈H₁₀ClNO
  • Molecular Weight : 171.62 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C1=CC(=C(C=C1)O)Cl)N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions such as growth and apoptosis.
  • Signaling Pathways : It has been shown to influence signaling pathways related to cell survival and death, potentially leading to therapeutic effects in cancer and other diseases.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations. This suggests potential applications in developing antimicrobial agents.

Cytotoxicity and Nephrotoxicity

Research comparing the nephrotoxic potential of related compounds indicates that this compound has varying degrees of cytotoxicity. In vitro studies demonstrated that at concentrations of 0.5 mM and 1.0 mM, the compound exhibited significant cytotoxic effects on renal cells. The order of nephrotoxic potential was established as follows:

CompoundNephrotoxicity Ranking
4-Amino-2-chlorophenolHighest
This compoundModerate
4-Amino-3-chlorophenolLowest

These findings suggest that the compound's toxicity may be linked to oxidative stress mechanisms and metabolic activation pathways involving cytochrome P450 enzymes .

Comparative Studies

Comparative studies have highlighted the unique properties of this compound relative to similar compounds:

  • 4-Aminophenol (4-AP) : Lacks the chlorine substitution, resulting in reduced reactivity and biological activity.
  • 4-Amino-3-chlorophenol (4-A3CP) : Exhibits lower cytotoxicity than this compound, indicating that the specific substitution pattern significantly influences biological effects.

Case Studies

A notable case study involved the use of antioxidants to mitigate nephrotoxicity induced by this compound. Treatment with glutathione significantly reduced cytotoxicity, suggesting that oxidative stress plays a crucial role in the compound's nephrotoxic effects .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(1-aminoethyl)-2-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3

InChI Key

FJYAUFCFHMTVBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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